molecular formula C19H19BrN4O4S B4340379 4-BROMO-1-ETHYL-N-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-1H-PYRAZOLE-3-CARBOXAMIDE

4-BROMO-1-ETHYL-N-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4340379
M. Wt: 479.3 g/mol
InChI Key: FFGDBCSWEJRKAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BROMO-1-ETHYL-N-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties .

Chemical Reactions Analysis

Types of Reactions

4-BROMO-1-ETHYL-N-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated derivatives, while reduction can produce de-brominated compounds .

Mechanism of Action

The mechanism of action of 4-BROMO-1-ETHYL-N-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted pyrazoles and sulfonyl derivatives, such as:

Uniqueness

What sets 4-BROMO-1-ETHYL-N-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-1H-PYRAZOLE-3-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

4-bromo-1-ethyl-N-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4O4S/c1-3-24-12-15(20)18(22-24)19(25)21-13-8-10-14(11-9-13)29(26,27)23-16-6-4-5-7-17(16)28-2/h4-12,23H,3H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGDBCSWEJRKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-BROMO-1-ETHYL-N-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-1H-PYRAZOLE-3-CARBOXAMIDE
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4-BROMO-1-ETHYL-N-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-1H-PYRAZOLE-3-CARBOXAMIDE
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4-BROMO-1-ETHYL-N-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-1H-PYRAZOLE-3-CARBOXAMIDE
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4-BROMO-1-ETHYL-N-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-1H-PYRAZOLE-3-CARBOXAMIDE
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4-BROMO-1-ETHYL-N-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-1H-PYRAZOLE-3-CARBOXAMIDE
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4-BROMO-1-ETHYL-N-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-1H-PYRAZOLE-3-CARBOXAMIDE

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